molecular formula C9H9ClF5NO B1430043 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride CAS No. 1443982-09-9

1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride

Cat. No. B1430043
M. Wt: 277.62 g/mol
InChI Key: GQTOFYRWLWSCGR-UHFFFAOYSA-N
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Description

“1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1443982-09-9. It has a molecular weight of 277.62 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8F5NO.ClH/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14;/h1-4,7-8H,15H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.62 . It’s a powder that’s stored at 4 degrees Celsius . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the current dataset.

Scientific Research Applications

Organosoluble, Low-Colored Fluorinated Polyimides

A study by Chung, Tzu, and Hsiao (2006) focused on synthesizing a trifluoromethyl-substituted bis(ether amine) monomer, leading to the development of novel fluorinated polyimides. These polyimides were highly soluble in organic solvents and could form transparent, tough films with high glass-transition temperatures and low dielectric constants. This research signifies the potential of using such compounds in materials science, especially for creating materials with specific electrical and thermal properties (Chung, Tzu, & Hsiao, 2006).

Synthesis of Novel Polyimides

Yin et al. (2005) synthesized a novel fluorinated aromatic diamine monomer, which led to the creation of new fluorine-containing polyimides. These polyimides displayed solubility in various solvents, high thermal stability, and outstanding mechanical properties. The implications of this research are significant in the field of polymer chemistry and materials engineering, offering insights into the synthesis of high-performance materials (Yin et al., 2005).

Fluorinated Polybenzimidazopyrrolones

Tao et al. (2014) synthesized two novel aromatic tetraamines, leading to the development of fluorinated aromatic polybenzimidazopyrrolones. These compounds exhibited good thermal stability, retained their shape and toughness even after boiling in sodium hydroxide, and had excellent alkaline-hydrolysis resistance. This study contributes to the field of high-performance polymers, particularly in applications requiring resistance to harsh chemical environments (Tao et al., 2014).

Synthesis of Fluorinated Epoxy Resins

Ge et al. (2011) conducted research on the synthesis of a novel fluorinated epoxy compound, which led to the creation of fluorinated epoxy resins with excellent thermal stability, high glass transition temperature, and outstanding mechanical properties. This research highlights the potential of such compounds in developing advanced epoxy resins with enhanced performance characteristics (Ge et al., 2011).

Highly Optical Transparent and Low Dielectric Constant Fluorinated Polyimides

A study by Tao et al. (2009) focused on synthesizing multitrifluoromethyl-substituted aromatic diamines, leading to highly fluorinated polyimides. These polyimides showed great solubility, excellent thermal stability, and high optical transparency. The study is significant for the development of materials with specific optical and dielectric properties (Tao et al., 2009).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors and avoiding contact with skin and eyes .

properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NO.ClH/c10-8(11)16-6-4-2-1-3-5(6)7(15)9(12,13)14;/h1-4,7-8H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTOFYRWLWSCGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)N)OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride

CAS RN

1443982-09-9
Record name Benzenemethanamine, 2-(difluoromethoxy)-α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443982-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 2
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 3
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 4
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 5
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride
Reactant of Route 6
1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride

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